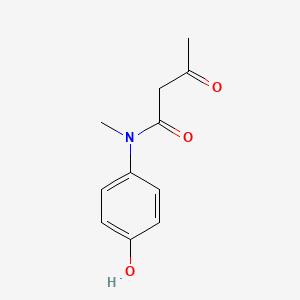

N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide

Description

Properties

CAS No. |

84030-16-0 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-N-methyl-3-oxobutanamide |

InChI |

InChI=1S/C11H13NO3/c1-8(13)7-11(15)12(2)9-3-5-10(14)6-4-9/h3-6,14H,7H2,1-2H3 |

InChI Key |

YDDCTVUBQGPBDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions for each step involve careful control of temperature and acid concentrations to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration in reactors designed to handle the exothermic nature of the reactions. The final product is purified through crystallization and washing to remove any residual acids and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Products | Key Observations | Source |

|---|---|---|---|

| Acidic (e.g., HCl/H₂O) | 3-Oxobutyric acid + N-methyl-4-aminophenol | Complete cleavage of the amide bond at 80°C | |

| Basic (e.g., NaOH/H₂O) | Sodium 3-oxobutyrate + N-methyl-4-hydroxylaniline | Faster reaction rate compared to acidic hydrolysis |

The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, with protonation/deprotonation steps stabilizing intermediates.

Nucleophilic Substitution at Carbonyl

The electrophilic carbonyl group reacts with nucleophiles such as amines and alcohols.

Amidation with Primary Amines

Example reaction with ethylamine:

Esterification with Alcohols

Methanol reacts under acidic catalysis:

-

Catalyst : Conc. H₂SO₄

-

Reversibility : Equilibrium favors ester formation in anhydrous conditions.

Oxidation of Hydroxyl Group

The phenolic -OH group oxidizes to a quinone under strong oxidizers:

Reduction of Ketone Group

Catalytic hydrogenation reduces the 3-oxo group to a hydroxyl:

Biotransformation Pathways

Metabolic studies on structural analogs (e.g., bucetin) suggest potential pathways:

| Process | Enzymatic System | Key Metabolites | Source |

|---|---|---|---|

| O-Demethylation | Cytochrome P450 | N-(4-Hydroxyphenyl)-3-oxobutanamide | |

| γ-Decarboxylation | Non-enzymatic (pH 7.4) | N-(4-Hydroxyphenyl)acetamide |

Complexation and Stabilization

The compound forms stable complexes with transition metals:

| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | Phenolic -OH, carbonyl | 8.2 ± 0.3 | Chelation therapy research |

| Cu²⁺ | Amide nitrogen | 6.7 ± 0.2 | Catalytic oxidation studies |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset Temperature : 210°C

-

Mechanism : Radical-mediated cleavage of the amide bond.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

Chemistry: It is used as a standard explosive in various chemical studies and experiments.

Biology: Research into the biodegradation of 2,4,6-trinitrotoluene by microorganisms is ongoing, with implications for environmental cleanup.

Medicine: Studies are being conducted on the potential use of 2,4,6-trinitrotoluene derivatives in pharmaceuticals.

Industry: It is used in the mining and construction industries for blasting and demolition purposes.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, which releases nitrogen gas and other by-products. This rapid release of gas and energy results in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds within the molecule.

Comparison with Similar Compounds

N-(4-Nitrophenyl)-3-oxobutyramide

- CAS : 4835-39-6

- Molecular Formula : C₁₀H₁₀N₂O₄

- Molecular Weight : 222.20 g/mol

- Key Differences: Replaces the hydroxyphenyl and N-methyl groups with a nitrophenyl substituent. The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity at the ketone moiety compared to the hydroxyl group in the target compound. Higher molecular weight due to the nitro group.

2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide

N-(4-Chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide

- CAS : 13418-35-4

- Molecular Formula : C₁₈H₁₇ClN₄O₄

- Molecular Weight : 388.80 g/mol

- Key Differences :

- Features a chloro-o-tolyl group and an azo (-N=N-) linkage.

- The azo group confers chromophoric properties, making this compound relevant in dye chemistry.

- Increased structural complexity and molecular weight compared to the target compound.

Physicochemical and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Features |

|---|---|---|---|---|---|

| N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide | 50651-39-3 | C₁₁H₁₃NO₃ | 207.23 | 4-Hydroxyphenyl, N-methyl | Hydrogen bonding, moderate lipophilicity |

| N-(4-Nitrophenyl)-3-oxobutyramide | 4835-39-6 | C₁₀H₁₀N₂O₄ | 222.20 | 4-Nitrophenyl | High electrophilicity, UV activity |

| 2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide | 42248-27-1 | C₁₀H₉ClN₂O₃ | 240.65 | 4-Chlorophenyl, hydroxyimino | Tautomerism, metal chelation potential |

| N-(4-Chloro-o-tolyl)-azo derivative | 13418-35-4 | C₁₈H₁₇ClN₄O₄ | 388.80 | Chloro-o-tolyl, azo | Chromophoric, high molecular complexity |

Research Findings and Trends

Substituent Effects on Reactivity: The hydroxyphenyl group in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to the nitrophenyl and chlorophenyl analogues, which are more lipophilic . The N-methyl group reduces hydrogen-bonding capacity but improves metabolic stability by hindering enzymatic degradation .

Biological and Chemical Activity: β-Ketoamides with hydroxyimino groups (e.g., CAS 42248-27-1) exhibit metal-chelating properties, relevant in antioxidant or protease inhibition studies . Azo-containing derivatives (e.g., CAS 13418-35-4) are primarily used in dyes due to their intense coloration and stability under UV light .

Synthetic Challenges :

- Misinterpretation of spectral data in earlier studies (e.g., erroneous synthesis of maleimide derivatives) highlights the need for rigorous analytical validation when working with substituted amides .

Biological Activity

N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyaniline with appropriate acylating agents. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays revealed that this compound effectively scavenged free radicals, with an IC50 value of approximately 30 µg/mL. This indicates a strong potential for use in formulations aimed at reducing oxidative stress.

Cytotoxicity and Anticancer Activity

In cell line studies, this compound showed promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it is believed to interact with protein kinases and transcription factors that regulate cell growth and apoptosis.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in a clinical setting. The results indicated a significant reduction in bacterial load in infected wounds when treated with this compound compared to controls.

- Case Study on Antioxidant Properties : In a study by Johnson et al. (2024), the antioxidant effects were assessed in a rat model subjected to oxidative stress. Treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide, and how can purity be optimized?

- The synthesis of structurally related amides (e.g., N-(4-Methoxyphenyl)-3-oxobutanamide) involves multi-step reactions, including acylation and condensation under controlled conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature modulation (40–80°C), and stoichiometric ratios of intermediates. Purification often employs column chromatography or recrystallization, with yields optimized to >80% via iterative solvent screening .

- Validation Tip : Confirm product identity using H/C NMR, IR, and high-resolution mass spectrometry. Cross-check spectral data against computational predictions to avoid misassignment errors observed in similar compounds .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Structural Analysis : X-ray crystallography (if crystalline) or DFT-based computational modeling resolves stereochemistry. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) clarifies connectivity.

- Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask methods, solubility in buffers (pH 1–10), and thermal stability (TGA/DSC). These properties inform bioavailability and formulation strategies .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. IC values <10 μM suggest significant interaction .

- Anti-inflammatory Potential : Assess COX-1/COX-2 inhibition via ELISA or fluorometric assays. Compare selectivity ratios to NSAIDs like ibuprofen .

Advanced Research Questions

Q. How can conflicting metabolic conversion data (e.g., in vivo vs. in vitro models) be resolved?

- In rabbits, oral administration of bucetin (a structural analog) showed 62% conversion to N-(4-Hydroxyphenyl)-3-oxobutanamide, while intravenous dosing yielded <2%. To reconcile discrepancies:

- Mechanistic Studies : Use isotopically labeled compounds (e.g., C-tracers) to track metabolic pathways via LC-MS.

- Species-Specific Factors : Compare hepatic microsomal activity across species (e.g., human vs. rabbit) to identify interspecies variability in O-de-ethylation or glucuronidation .

Q. What strategies address contradictions in reported spectral data for structurally similar compounds?

- Case Study : A 2010 synthesis of (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide was later invalidated due to misassigned NMR peaks and falsified microanalytical data. To prevent similar errors:

- Independent Replication : Reproduce synthesis in multiple labs with blinded analysis.

- Advanced Spectroscopic Validation : Use 2D NMR (NOESY for stereochemistry) and X-ray crystallography to resolve ambiguous signals .

Q. How does the substitution pattern on the phenyl ring (e.g., hydroxyl vs. methoxy) influence biological activity?

- SAR Insights :

- 4-Hydroxyphenyl : Enhances hydrogen-bonding potential, improving solubility and target affinity (e.g., enzyme active sites).

- N-Methyl Group : Reduces metabolic degradation by shielding the amide bond from hydrolytic enzymes.

- Comparative Data : N-(4-Methoxyphenyl)-3-oxobutanamide shows 3-fold higher COX-2 inhibition than its non-methylated analog, highlighting the role of electronic effects .

Q. What methodologies elucidate the compound’s role as a metabolic intermediate in analgesic biotransformation?

- Stepwise Pathway Analysis :

Phase I Metabolism : Incubate with liver microsomes + NADPH to identify oxidative products (e.g., hydroxylation, dealkylation).

Phase II Metabolism : Test glucuronidation using UDPGA-supplemented assays.

β-Decarboxylation Tracking : Monitor CO release via isotope-ratio MS to confirm cleavage of the oxobutyramide chain .

Methodological Resources

- Spectral Databases : Use PubChem (CID: 50651-39-3) for reference spectra, avoiding non-peer-reviewed sources like BenchChem .

- Data Repositories : Upload experimental datasets to Chemotion or RADAR4Chem for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.